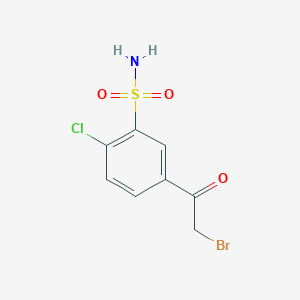
5-(2-Bromoacetyl)-2-chlorobenzenesulfonamide, AldrichCPR
Descripción general
Descripción
Bromo-4’-chloro-3’-sulfamoylacetophenone is an organic compound that belongs to the class of acetophenone derivatives It is characterized by the presence of bromine, chlorine, and sulfonamide functional groups attached to the acetophenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bromo-4’-chloro-3’-sulfamoylacetophenone typically involves the bromination of 4’-chloroacetophenone followed by sulfonamide formation. One common method involves the use of pyridine hydrobromide perbromide as the brominating agent. The reaction is carried out at 90°C using acetic acid as the solvent, with a molar ratio of substrate to brominator being 1.0:1.1 . This method is advantageous due to its high yield, cost-effectiveness, and repeatability.
Industrial Production Methods
Industrial production of Bromo-4’-chloro-3’-sulfamoylacetophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Bromo-4’-chloro-3’-sulfamoylacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The carbonyl group in the acetophenone core can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted acetophenone derivatives.
Oxidation Reactions: Products include carboxylic acids.
Reduction Reactions: Products include alcohols.
Coupling Reactions: Products include biaryl compounds.
Aplicaciones Científicas De Investigación
Bromo-4’-chloro-3’-sulfamoylacetophenone has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s functional groups make it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the effects of sulfonamide and halogenated acetophenone derivatives on biological systems.
Mecanismo De Acción
The mechanism of action of Bromo-4’-chloro-3’-sulfamoylacetophenone involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the halogen atoms can enhance binding affinity through halogen bonding. The acetophenone core can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4’-chloro-3’-sulfamoylacetophenone: Similar structure but with a different position of the bromine atom.
4’-Bromoacetophenone: Lacks the sulfonamide group but shares the bromine and acetophenone core.
4’-Chloroacetophenone: Lacks the bromine and sulfonamide groups but shares the acetophenone core.
Uniqueness
Bromo-4’-chloro-3’-sulfamoylacetophenone is unique due to the combination of bromine, chlorine, and sulfonamide functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H7BrClNO3S |
|---|---|
Peso molecular |
312.57 g/mol |
Nombre IUPAC |
5-(2-bromoacetyl)-2-chlorobenzenesulfonamide |
InChI |
InChI=1S/C8H7BrClNO3S/c9-4-7(12)5-1-2-6(10)8(3-5)15(11,13)14/h1-3H,4H2,(H2,11,13,14) |
Clave InChI |
TXNZZKXIJJSNFH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)CBr)S(=O)(=O)N)Cl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













